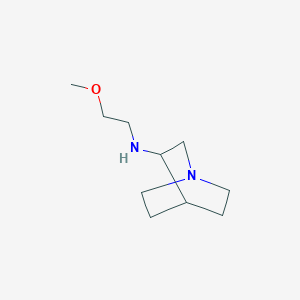![molecular formula C20H20N4O2 B6136844 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane, also known as DPTO, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is not fully understood. However, it has been suggested that 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane may work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to inhibit the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to have anti-inflammatory properties, which may be useful in studying the mechanisms of inflammation. However, one limitation of using 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in lab experiments is its potential toxicity, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane. One future direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use as an anti-cancer agent. Further studies are also needed to understand the mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane and its potential toxicity.
Conclusion:
In conclusion, 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in various studies. Further studies are needed to fully understand the mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane involves the reaction of diphenylmethyl azide and ethyl isocyanoacetate in the presence of a catalyst. The reaction leads to the formation of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane as a white solid. This method of synthesis has been reported in various studies and has been found to be efficient and reliable.
Scientific Research Applications
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory properties, and its ability to inhibit bacterial growth. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1-benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24-13-7-8-14-26-24)18-15-23(22-21-18)19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,15,19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGHHTWIAFVTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)
![ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
![2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol](/img/structure/B6136796.png)
![7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
![ethyl 4-{[1-(1-naphthyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6136811.png)
![2-(5-bromo-2-furyl)-5-{[2-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6136813.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6136832.png)
![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)